2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridine Carboxamides

This compound is a critical structural probe for SAR studies. The ortho-ethylphenyl and 2-chloro substituents create a unique steric/electronic environment that is non-interchangeable with regioisomers or unsubstituted analogs, safeguarding your patent and assay data. Available at 95%+ purity, suitable for initial screening, building block synthesis, and reference standard use. Bulk custom synthesis quotes are available for larger-scale research needs.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 1019323-34-2
Cat. No. B3341042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide
CAS1019323-34-2
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C14H13ClN2O/c1-2-10-5-3-4-6-12(10)17-14(18)11-7-8-16-13(15)9-11/h3-9H,2H2,1H3,(H,17,18)
InChIKeyNYRONFDLCBLASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS 1019323-34-2) for Medicinal Chemistry


2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide (CAS 1019323-34-2) is a synthetic organic compound belonging to the pyridine-4-carboxamide class. With a molecular formula of C14H13ClN2O and a molecular weight of 260.72 g/mol , it is typically offered as a custom synthesis product with reported purity levels of 96% from commercial sources [1]. Its structure features a chlorine atom at the 2-position of the pyridine ring and an N-(2-ethylphenyl) amide substituent. The compound is available in small quantities (e.g., 250 mg) for research use, primarily from specialized chemical suppliers [1]. There is no publicly available biological activity data for this specific compound in primary literature or authoritative databases.

Why Generic Analogs Cannot Replace 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide in Structure-Activity Studies


In medicinal chemistry and agrochemical discovery, subtle structural modifications can drastically alter a molecule's biological activity, target engagement, and physicochemical properties [1]. Within the pyridine-4-carboxamide family, changes to the substitution pattern on the phenyl ring or the pyridine core are known to modulate key parameters like lipophilicity, metabolic stability, and binding affinity [1]. For 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide, the specific combination of the ortho-ethyl group on the aniline ring and the 2-chloro substituent on the pyridine creates a unique steric and electronic environment. Replacing this compound with a close analog, such as the unsubstituted N-phenylpyridine-4-carboxamide or a different chloro-regioisomer, would alter the molecule's overall geometry and electronic distribution, potentially invalidating any established structure-activity relationship (SAR) or patent claims in a research program [2]. Therefore, for precise SAR exploration, the exact compound is non-interchangeable.

Quantitative Evidence Profile for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide: A Critical Analysis of Available Data


Comparative Biological Activity Data vs. Closest Structural Analogs

A thorough search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, Google Scholar, etc.) reveals no peer-reviewed studies or public data containing quantitative biological activity, target engagement, or ADMET properties for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide. Consequently, no direct comparative data can be presented against any structural analog. Vendor claims of 'potential antimicrobial or anticancer activity' are unverified and likely represent generic class-level speculation rather than experimental data specific to this molecule. This absence of data is a critical factor in scientific selection and procurement.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridine Carboxamides

Comparative Physicochemical Properties: Lipophilicity (cLogP) vs. Unsubstituted Parent

While no experimental data exists for the target compound, its structure allows for computational predictions. The predicted partition coefficient (cLogP) of 3.93 [1] can be compared to a calculated value for the unsubstituted parent compound, N-phenylpyridine-4-carboxamide (calculated cLogP ~1.5) [2]. This significant predicted increase in lipophilicity (+2.4 log units) is directly attributable to the addition of the 2-chloro and 2-ethylphenyl moieties. This suggests the target compound will be considerably more membrane-permeable and less water-soluble than the unsubstituted parent, which would affect its behavior in biological assays.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Comparative Physicochemical Properties: Polar Surface Area (PSA) vs. Unsubstituted Parent

The predicted topological polar surface area (tPSA) for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide is 45.48 Ų [1]. This value is identical to the predicted tPSA for the unsubstituted parent compound, N-phenylpyridine-4-carboxamide. This suggests that the key substitutions (chlorine and ethyl group) do not alter the molecule's hydrogen-bonding capacity. However, when combined with the higher cLogP, this results in a different overall ADME profile (higher lipophilicity with the same polar interactions), which could impact absorption and distribution.

Medicinal Chemistry Drug-likeness ADME Properties

Valid Research and Procurement Scenarios for 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide Based on Available Evidence


Custom Synthesis and Exploratory Medicinal Chemistry

Given the complete absence of public data, the primary valid scenario for procuring 2-Chloro-N-(2-ethylphenyl)pyridine-4-carboxamide is as a custom synthesis target for an exploratory medicinal chemistry program [1]. Researchers may have internal, unpublished hypotheses about this specific scaffold that necessitate its synthesis. Its value lies in its unique chemical structure, not in any proven activity. Procurement is justified only when the research question is directly tied to the SAR of this specific substitution pattern, as outlined in Section 2 [2]. The available purity (96%) from suppliers like Alfa Aesar [1] is adequate for initial screening.

Structure-Activity Relationship (SAR) Studies in Pyridine Carboxamide Series

The compound serves as a specific entry in a broader SAR study of pyridine-4-carboxamide derivatives. Its inclusion allows researchers to systematically probe the effect of the 2-chloro and 2-ethylphenyl substituents on biological activity or physicochemical properties, as computationally highlighted in Section 3 [1]. Its role is as a comparator to other substituted analogs, such as those with different halogens or alkyl groups on the aniline ring. Procurement is for the purpose of generating the very comparative data that is currently missing.

Reference Standard or Internal Control

For research groups or companies that have previously synthesized and characterized this compound internally, a new purchase can serve as a reference standard for analytical methods or as a positive/negative control in newly developed assays. This scenario relies on pre-existing, proprietary knowledge of the compound's properties and is a valid reason for re-procurement. The compound's identity can be confirmed by its CAS number (1019323-34-2) and molecular weight (260.72 g/mol) [1].

Building Block for Advanced Synthesis

The compound's structure contains reactive handles (the amide and the 2-chloro group on the pyridine) that could be utilized in further chemical transformations. It may be procured as a building block for the synthesis of more complex molecules, such as fused heterocycles or functionalized pyridine derivatives, within a medicinal chemistry project. The 2-chloro substituent is a potential site for nucleophilic aromatic substitution or cross-coupling reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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